molecular formula C12H21FO10 B3043192 alpha-Lactosyl fluoride CAS No. 7792-96-3

alpha-Lactosyl fluoride

Cat. No.: B3043192
CAS No.: 7792-96-3
M. Wt: 344.29 g/mol
InChI Key: MPJMJSVSVMGORJ-XLOQQCSPSA-N
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Description

Alpha-Lactosyl fluoride (α-LF) is a fluorinated derivative of lactose, where the anomeric hydroxyl group is replaced by a fluorine atom in the α-configuration. This compound serves as a critical substrate or inhibitor in glycosidase enzyme studies due to its structural mimicry of natural glycosides . Its stability under physiological conditions and resistance to hydrolysis make it valuable for probing enzyme mechanisms and designing therapeutic agents targeting carbohydrate-processing enzymes. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), widely used for fluorinated compounds like per-/polyfluoroalkyl substances (PFAS), are also applicable to α-LF characterization .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJMJSVSVMGORJ-XLOQQCSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Lactosyl fluoride can be synthesized through several methods. One common approach involves the reaction of lactose with hydrogen fluoride in the presence of a catalyst . This reaction typically requires controlled conditions, including low temperatures and anhydrous environments, to prevent the decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Lactosyl fluoride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and glycosylation .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of alpha-Lactosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluorine atom enhances the compound’s reactivity, allowing it to form glycosidic bonds with various acceptors. This process is facilitated by glycosyltransferases or chemical catalysts, which help in the transfer of the glycosyl group to the acceptor molecule .

Comparison with Similar Compounds

Critical Data Gaps :

  • Long-term stability of α-LF in enzymatic assays requires further validation.

Biological Activity

Alpha-Lactosyl fluoride (α-LacF) is a fluorinated carbohydrate derivative that has garnered attention for its biological activity, particularly in the context of glycosidase enzyme inhibition. This article provides a comprehensive overview of the biological activity of α-LacF, including its mechanism of action, biochemical pathways, pharmacokinetics, and applications in research and industry.

  • Chemical Formula : C₁₂H₂₁FO₁₀
  • Molecular Weight : 290.29 g/mol
  • Structure : α-LacF is derived from lactose and contains a fluorine atom that enhances its reactivity and stability compared to non-fluorinated counterparts.

This compound primarily acts as a kinetic inhibitor of glycosidase enzymes. Glycosidases are crucial for the hydrolysis of glycosidic bonds in complex carbohydrates. By inhibiting these enzymes, α-LacF disrupts normal carbohydrate metabolism, which can have significant downstream effects on various biological processes.

Target Enzymes

  • Glycosidases : Enzymes that catalyze the hydrolysis of glycosidic bonds.
  • Glycosyltransferases : Enzymes involved in the transfer of sugar moieties to acceptor molecules.

Biochemical Pathways

The inhibition of glycosidases by α-LacF affects several biochemical pathways:

  • Disruption of carbohydrate metabolism.
  • Altered synthesis of glycolipids, such as lyso-G M3.

This compound has been shown to impact metabolic pathways involving glycolipid synthesis, suggesting it plays a role in cellular signaling and membrane dynamics.

Pharmacokinetics

The pharmacokinetic profile of α-LacF is characterized by:

  • High Electronegativity : The presence of fluorine increases its potency and selectivity.
  • Metabolic Stability : The fluorinated structure enhances resistance to enzymatic degradation.

Research Applications

This compound has a broad range of applications in scientific research:

Application AreaDescription
Chemistry Serves as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology Used as a substrate for studying glycosidase and glycosyltransferase activity.
Medicine Aids in developing glycosylated drugs and diagnostic agents.
Industry Employed in producing functional foods and nutraceuticals.

Case Studies and Research Findings

  • Glycosylation Studies :
    • In studies involving mutant strains of Bacteroides, α-LacF was utilized as a donor substrate for synthesizing oligosaccharides, demonstrating its utility in glycosylation reactions (Cell Press) .
  • Synthesis Techniques :
    • Research has shown that α-LacF can be synthesized effectively through the fluorination of per-O-acetylated lactose, highlighting its relevance in synthetic organic chemistry (Wiley Online Library) .
  • Comparative Bioavailability Studies :
    • Studies comparing fluoride bioavailability indicated that compounds like α-LacF exhibit varied absorption profiles when combined with other elements such as calcium, emphasizing the importance of chemical structure on biological activity (PubMed) .

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